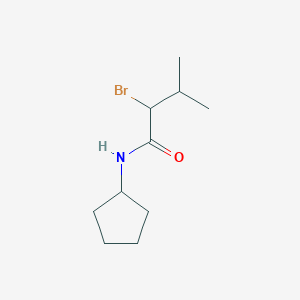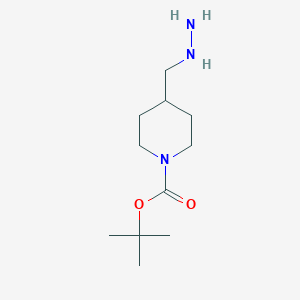![molecular formula C9H14N2O B3199795 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol CAS No. 1017125-32-4](/img/structure/B3199795.png)
3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol
描述
“3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol” is a chemical compound with the empirical formula C8H12N2O . It is a solid substance and is used as a reagent in the synthesis of pyridylalcohols that exhibits hypoglycemic activity in fasted rats .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OCCCNC1=NC=CC=C1 . The molecular weight of the compound is 152.19 .Physical And Chemical Properties Analysis
The compound is a solid . The empirical formula is C8H12N2O and the molecular weight is 152.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.作用机制
The mechanism of action of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to the depletion of nucleotides, which inhibits the replication of viruses and cancer cells. Additionally, this compound has been found to bind to the dopamine D3 receptor, which may contribute to its antipsychotic activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the synthesis of DNA and RNA, which inhibits the replication of viruses and cancer cells. Additionally, this compound has been shown to induce apoptosis, which is programmed cell death. This process is important for the removal of damaged or abnormal cells from the body. Furthermore, this compound has been found to have antipsychotic activity, which may be useful for the treatment of psychiatric disorders.
实验室实验的优点和局限性
3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity and yield can be optimized by modifying the reaction conditions. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
For the study of 3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol include the development of analogs, investigation of its mechanism of action, and the use of this compound in combination with other drugs.
科学研究应用
3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess various biological activities, including antiviral, antibacterial, and antitumor properties. This compound has been found to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV). It has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis.
安全和危害
属性
IUPAC Name |
2-(aminomethyl)-3-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9(7-12)4-8-2-1-3-11-6-8/h1-3,6,9,12H,4-5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSKASLHYOPXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017125-32-4 | |
| Record name | 3-amino-2-[(pyridin-3-yl)methyl]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)
![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)

amine](/img/structure/B3199737.png)
![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3199741.png)
![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)


![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)

![6-Amino-3-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3199794.png)

